2-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine
Description
2-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand for metal complexes.
Properties
IUPAC Name |
2-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-13-16(10-21-24(13)3)18-9-19(17-11-22-25(4)14(17)2)26(23-18)12-15-7-5-6-8-20-15/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKMLUVLBEWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CC3=CC=CC=N3)C4=C(N(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine typically involves the reaction of 3,5-dimethylpyrazole with a suitable pyridine derivative. One common method is the alkylation of 3,5-dimethylpyrazole with a pyridine-based alkyl halide in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine has several scientific research applications:
Coordination Chemistry: It serves as a ligand for the formation of metal complexes, which are studied for their catalytic properties.
Materials Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine largely depends on its role as a ligand in metal complexes. The nitrogen atoms in the pyrazole and pyridine rings coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine: Similar structure but with different substitution pattern.
3,5-dimethylpyrazole: A simpler pyrazole derivative used as a building block in the synthesis of more complex compounds.
2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine:
Uniqueness
2-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it a valuable ligand for the formation of metal complexes with tailored properties for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
